SAfit2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

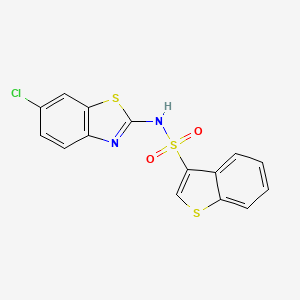

SAFit2 is a drug that acts as a potent and selective inhibitor of the signaling factor FK506 binding protein 51 (FKBP51), which is involved in the downstream response to glucocorticoid release in the body . It was the first potent and selective FKBP51 ligand with an acceptable pharmacokinetic profile .

Molecular Structure Analysis

SAFit2 is a relatively large molecule . It’s a FK506 analog, indicating that its structure is derived from the structure of FK506 .

Aplicaciones Científicas De Investigación

Neuropathic Pain Management

SAFit2 has shown promise in the treatment of neuropathic pain, which is a chronic pain condition resulting from nerve damage. It works by reducing neuroinflammation and desensitizing the TRPV1 channel, which is involved in pain signaling. This leads to a decrease in the release of pro-inflammatory neuropeptides from sensory neurons, thereby ameliorating nerve injury-induced neuropathic pain .

Counteracting Chemotherapy-Induced Neuropathy

Chemotherapy-induced neuropathic pain (CIPN) is a significant side effect of cancer treatment that can limit its effectiveness. SAFit2 has been found to reduce mechanical hypersensitivity caused by chemotherapy agents like paclitaxel. It does this by shifting lipid levels in nervous tissue towards an anti-inflammatory profile, reducing spinal gliosis, and elevating pro-resolving lipid mediators .

Stress-Related Disorders

Elevated glucocorticoid levels are markers of chronic stress, leading to various health issues such as obesity, depression, anxiety, and addiction. SAFit2 can block glucocorticoid signaling pathways, potentially counteracting these symptoms and offering a therapeutic approach for stress-related disorders .

Lipid Signaling and Metabolism in Inflammation

SAFit2 has been identified to restore the levels of C16 dihydroceramide, a lipid mediator with analgesic properties. This restoration is crucial in reducing the sensitization of the TRPV1 channel and the secretion of pro-inflammatory neuropeptide CGRP in primary sensory neurons. This application highlights the role of SAFit2 in lipid signaling and metabolism, particularly in inflammatory diseases .

Neuroinflammation Resolution

The compound has been shown to reduce the infiltration of immune cells into neuronal tissue and counteract the activation of the NF-κB pathway. This leads to reduced cytokine and chemokine levels in the dorsal root ganglia and spinal cord, contributing to the resolution of neuroinflammation .

Modulation of Sensory Neuron Activity

By desensitizing the TRPV1 channel, SAFit2 can reduce the heightened neuronal activity that follows nerve injury. This modulation of sensory neuron activity is essential for alleviating neuropathic pain and could be a novel approach for treating various pain conditions .

Safety And Hazards

Direcciones Futuras

SAFit2 has shown promise in ameliorating nerve injury-induced neuropathic pain by reducing neuroinflammation . These findings suggest that SAFit2 could be a novel and promising drug candidate for the treatment of nerve injury-induced neuropathic pain . Further exploration of inhibition of FKBP51 as a strategy to treat stress-related disorders is warranted .

Propiedades

IUPAC Name |

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3/t37-,38+,43-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBWLRLGUBSLPG-FDHYQTMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CC[C@H](C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)[C@@H]4CCCCN4C(=O)[C@@H](C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337260 |

Source

|

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

803.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SAFit2 | |

CAS RN |

1643125-33-0 |

Source

|

| Record name | (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]-2-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)